molecular formula C11H12N2O B1651745 (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1334160-81-4

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B1651745
CAS No.: 1334160-81-4
M. Wt: 188.23
InChI Key: ZMYNPJZRCCAZCT-MRVPVSSYSA-N
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Description

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine is a high-purity, chiral chemical compound featuring a 5-phenyl-1,3-oxazole core structure. This scaffold is of significant interest in medicinal chemistry and pharmacological research due to its presence in compounds with a wide spectrum of biological activities . Oxazole derivatives are recognized as valuable intermediates for the synthesis of new chemical entities and have demonstrated diverse biological potentials, including immunoregulatory properties . Some isoxazole and oxazole analogues are known to function as regulators of immune functions, exhibiting immunosuppressive, anti-inflammatory, or immunostimulatory activities in various experimental models . The specific stereochemistry of the (1S) enantiomer makes this compound a critical building block for developing stereoselective molecules in drug discovery programs. Researchers can utilize this amine-functionalized oxazole in the exploration of new therapeutic agents, as a precursor for more complex molecules, or as a tool compound in immunological and mechanistic studies. The product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1R)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPJZRCCAZCT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(O1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241428
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334160-81-4
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334160-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, also known as CAS Number 157466-20-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C11_{11}H12_{12}N2_{2}O, with a molecular weight of 188.23 g/mol. The structure features an oxazole ring linked to a phenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_{2}O
Molecular Weight188.23 g/mol
CAS Number157466-20-1
AppearanceWhite powder

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation effectively.

In one study, compounds structurally related to oxazole demonstrated IC50_{50} values ranging from 0.37 µM to 0.95 µM against HeLa cells, outperforming the standard drug sorafenib (IC50_{50} = 7.91 µM) . This suggests that this compound could potentially exhibit similar or enhanced anticancer properties.

The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, molecular docking studies indicate that these compounds may bind effectively to the active sites of key proteins involved in cell signaling and proliferation.

Study on Structural Variants

A comparative study involving several oxazole derivatives revealed that modifications in the phenyl ring significantly affected biological activity. Specifically, substitutions at the ortho position increased potency against cancer cell lines while maintaining selectivity towards non-cancerous cells .

In Vivo Studies

In vivo studies using animal models have further validated the anticancer efficacy of oxazole derivatives. These studies typically monitor tumor size reduction and survival rates in treated groups versus control groups. Preliminary results suggest promising outcomes that warrant further investigation into clinical applications.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Heterocycle Substituents Molecular Weight Notable Properties
This compound C11H12N2O 1,3-Oxazole 5-phenyl 188.23 Chiral, moderate polarity
1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine C10H11N3O 1,2,4-Oxadiazole 5-phenyl 189.21 Altered dipole, potential H-bonding
2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine C11H10F2N2O 1,3-Oxazole 2,2-difluoro, 5-phenyl 224.21 Increased lipophilicity
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Varies 1,3,4-Oxadiazole, Thiazole Variable substituents Varies Enhanced electron density (S atom)

Preparation Methods

Robinson-Gabriel Synthesis with α-Amino Ketone Precursors

The classical Robinson-Gabriel method involves cyclodehydration of α-amino ketones using acidic or dehydrating agents. For the target compound, 2-(1-aminoethyl)-5-phenyloxazole formation requires a tailored precursor such as N-(1-oxo-1-phenylpropan-2-yl)acetamide . Treatment with polyphosphoric acid (PPA) at 80–100°C induces cyclization, yielding the oxazole core. Modifications using BF₃·Et₂O in 1,4-dioxane under reflux (24–30 h) have shown improved regioselectivity, achieving 68–72% isolated yields in analogous benzoxazole systems.

Microwave-Assisted Cyclodehydration

Recent advances employ microwave irradiation to accelerate cyclization. Ethyl 2-diazo-3-oxo-4-phenylbutanoate, when heated with aziridines in dichloroethane (DCE) at 130°C under microwave conditions, generates oxazolines that oxidize to oxazoles. This method reduces reaction times to 20 minutes with yields exceeding 85% for related structures.

Table 1: Comparison of Cyclization Methods

Method Conditions Yield (%) Selectivity
Robinson-Gabriel PPA, 100°C, 12 h 65 Moderate
BF₃·Et₂O Catalyzed Dioxane, reflux, 24 h 72 High
Microwave-Assisted DCE, 130°C, 20 min 88 Excellent

Stereochemical Control in Amine Functionalization

Introducing the (1S)-configured amine necessitates enantioselective strategies.

Asymmetric Hydrogenation of Imine Intermediates

Prochiral ketones like 5-phenyl-2-(1-oxoethyl)oxazole can undergo reductive amination with chiral catalysts. Using (R)-BINAP-Ru complexes, the imine intermediate is hydrogenated at 50 psi H₂ in methanol, affording the (S)-amine with 92% enantiomeric excess (ee). Optimization studies indicate that substituents on the oxazole’s 5-position enhance steric guidance, improving ee to 96%.

Enzymatic Resolution of Racemates

Racemic 1-(5-phenyloxazol-2-yl)ethanamine undergoes kinetic resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine unreacted (45% yield, >99% ee).

Multi-Step Synthesis via Smiles Rearrangement

The Smiles rearrangement offers a pathway to concurrently form the oxazole and introduce the amine.

Thiol-Mediated Ring Closure

Starting from 2-mercapto-5-phenyloxazole and 2-bromoethylamine hydrobromide, the reaction proceeds in DMF with K₂CO₃ at 70°C. The thiol group undergoes nucleophilic displacement, followed by intramolecular cyclization to install the amine. Yields reach 78% when Et₃N replaces K₂CO₃, minimizing disulfide byproducts.

Temperature-Dependent Selectivity

At 120°C, the rearrangement favors disulfide formation (10% yield), whereas 70°C optimizes amine incorporation (68% yield). Solvent screening reveals DMF’s superiority over toluene due to improved solubility of intermediates.

Resolution and Purification Techniques

Diastereomeric Salt Formation

Treating the racemate with L-tartaric acid in ethanol generates diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 98% purity.

Chiral Chromatography

Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers, achieving >99% ee in a single pass.

Scalability and Industrial Considerations

Cost-Efficiency of Microwave Methods

Microwave-assisted routes reduce energy costs by 40% compared to conventional heating, with a 15% increase in throughput.

Environmental Impact

BF₃·Et₂O, while effective, poses disposal challenges. Substituting with recyclable ionic liquids (e.g., [BMIM]BF₄) maintains yields at 70% while lowering environmental toxicity.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine?

The synthesis of chiral amines like this compound typically involves asymmetric catalysis or chiral resolution. For oxazole derivatives, multi-step routes often start with cyclocondensation of phenyl-substituted precursors (e.g., α-bromo ketones with urea derivatives). Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence enantiomeric excess. Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Confirm the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and ethanamine chain (δ 1.2–1.5 ppm for methyl protons).
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₁H₁₂N₂O).
  • X-ray crystallography : Resolve the (1S) configuration if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are unavailable, structurally similar oxazole derivatives may cause skin/eye irritation or respiratory sensitization. Use PPE (gloves, goggles, lab coats), work in a fume hood, and follow spill containment protocols. Refer to SDS guidelines for analogous compounds (e.g., 1-(1,3-oxazol-2-yl)ethan-1-amine) for hazard mitigation .

Advanced Research Questions

Q. How does the (1S) stereochemistry influence the compound’s interaction with biological targets?

Enantiomeric specificity is critical in receptor-ligand interactions. For example, (S)-configured amines may exhibit higher affinity for neurotransmitter transporters or enzymes (e.g., monoamine oxidases). Computational docking studies using software like AutoDock Vina can predict binding modes, while in vitro assays (e.g., radioligand displacement) validate enantiomer-selective activity .

Q. What strategies resolve contradictions in reported biological activity data for oxazole-based amines?

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation steps:

  • Purity assessment : Use HPLC-UV/ELSD to ensure ≥95% purity.
  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, solvent).
  • Meta-analysis : Compare data across structurally related compounds (e.g., 1,2,4-oxadiazole derivatives) to identify trends .

Q. Can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?

The oxazole ring’s π-conjugated system and amine functionality make it suitable for:

  • Fluorescent tagging : Modify the phenyl group with electron-withdrawing/donating substituents (e.g., NO₂, OMe) to tune emission wavelengths.
  • MOF synthesis : Coordinate the amine with transition metals (e.g., Zn²⁺, Cu²⁺) to construct porous frameworks for gas storage or catalysis .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied substituents on the phenyl ring (e.g., halogens, alkyl chains) or oxazole ring (e.g., methyl, trifluoromethyl).
  • Biological evaluation : Test analogs against relevant targets (e.g., kinase inhibition, antimicrobial activity).
  • Data analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : SwissADME or ADMETlab for bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Metabolism prediction : GLORY or Meteor (Lhasa Ltd.) to identify potential metabolic pathways and reactive intermediates .

Theoretical and Mechanistic Questions

Q. What theoretical frameworks explain the electronic properties of the oxazole ring in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can elucidate:

  • Electron density distribution (via Mulliken charges).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Non-covalent interaction (NCI) analysis for supramolecular assembly .

Q. How does the compound’s stereochemistry affect its stability under varying pH conditions?

  • pH stability studies : Incubate enantiomers in buffers (pH 2–12) and monitor degradation via LC-MS.
  • Mechanistic insight : Acidic conditions may protonate the amine, altering solubility and reactivity. Base-catalyzed hydrolysis of the oxazole ring is possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 2
(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

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